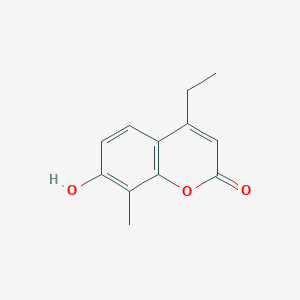

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Descripción general

Descripción

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 g/mol . The compound is solid in its physical form .

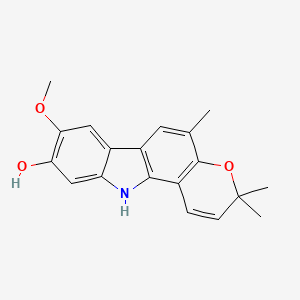

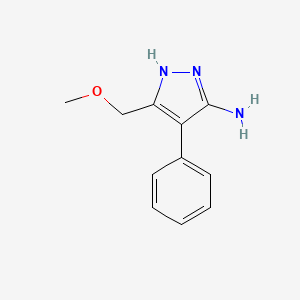

Molecular Structure Analysis

The InChI code for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3 . Its InChI key is KZHWXVVQAXXHQS-UHFFFAOYSA-N . The compound’s canonical SMILES is CCC1=CC(=O)OC2=C1C=CC(=C2C)O . Physical And Chemical Properties Analysis

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one has a molecular weight of 204.22 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are both 204.078644241 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 15 .Aplicaciones Científicas De Investigación

Biological Activities

Coumarin derivatives, including 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, are associated with various biological activities. They exhibit antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties .

Inhibitory Properties

This compound is used as an inhibitor for protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These inhibitory properties make it valuable in the development of various drugs.

Chemical Sensors

The development of small molecules behaving as chemical sensors has been progressively explored, and coumarins, including 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, have been widely applied in this field .

Fluorescent Dyes

Due to their properties of high quantum yields of fluorescence, large Stokes shift, remarkable photo-stability, and less toxicity, coumarins are used as fluorescent dyes .

Medicine

Coumarin derivatives are attracting considerable attention due to their wide range of applications in medicine . They are utilized in drug preparations .

Cosmetics and Pharmaceuticals

Coumarins are used as additives in food, perfumes, cosmetics, and pharmaceuticals . Their unique properties make them suitable for these applications.

Pesticides

The novel compounds of coumarin derivatives are also utilized in pesticidal preparations . Their biological activities make them effective in this field.

Biomedical Research

Coumarin derivatives have a myriad of applications in biomedical research . Their diverse biological activities and inhibitory properties make them valuable for various research applications.

Mecanismo De Acción

Target of Action

It is a derivative of coumarin, a class of compounds known for their diverse biological activities . Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . For instance, the carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom can also act as weak hydrogen bond donors .

Biochemical Pathways

Coumarins are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin derivatives are known for their diverse biological activities, which can result in a wide range of molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Propiedades

IUPAC Name |

4-ethyl-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWXVVQAXXHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415799 | |

| Record name | 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | |

CAS RN |

426250-36-4 | |

| Record name | 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

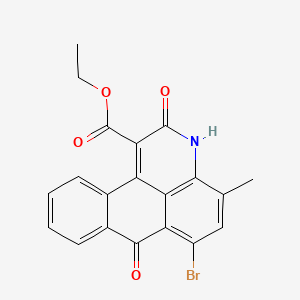

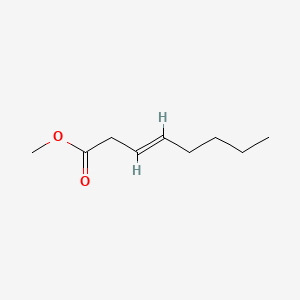

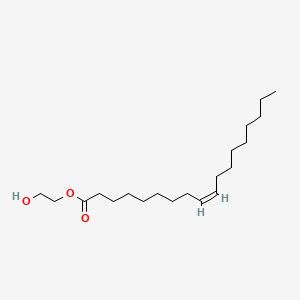

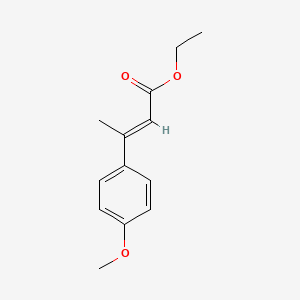

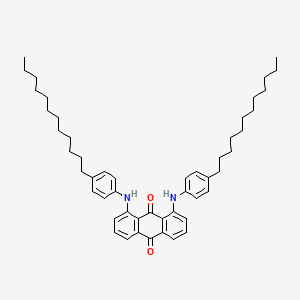

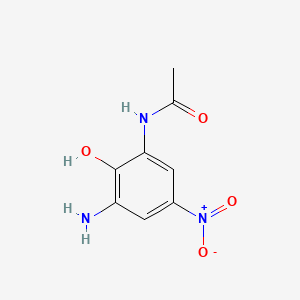

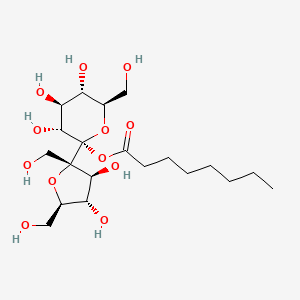

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)